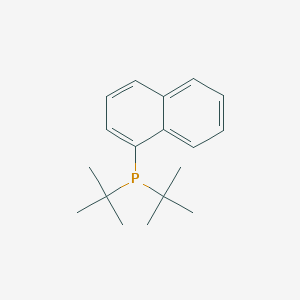

Di-tert-butyl(1-naphthyl)phosphine

Descripción general

Descripción

Di-tert-butyl(1-naphthyl)phosphine is a useful research compound. Its molecular formula is C18H25P and its molecular weight is 272.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Cross-Coupling Reactions

Di-tert-butyl(1-naphthyl)phosphine serves as an effective ligand in several cross-coupling reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction : This reaction involves the formation of carbon-nitrogen bonds and is widely used for synthesizing amines from aryl halides and amines. The presence of this compound enhances the reaction efficiency by stabilizing the palladium catalyst .

- Suzuki-Miyaura Coupling : In this reaction, boronic acids react with aryl halides to form biaryl compounds. This compound has been shown to improve yields significantly when used as a ligand .

- Heck Reaction : This reaction involves the coupling of alkenes with aryl halides to form substituted alkenes. The phosphine ligand plays a crucial role in facilitating the reaction by stabilizing the palladium intermediate .

Organocatalysis

This compound is also utilized in organocatalysis, where it acts as a nucleophile. Its ability to form stable intermediates allows it to participate effectively in various reactions, such as:

- Michael Additions : The phosphine can catalyze Michael additions between aldehydes and maleimides, leading to high yields of adducts. This application showcases its utility in synthesizing complex organic molecules .

- Polymerization Processes : In certain studies, phosphines have been employed to facilitate polymerizations, resulting in functionalized oligomers with desirable properties. For example, this compound has been used to obtain thiol-terminated oligomers that can be further polymerized into elastomers .

Cyclometalation Processes

The compound has been extensively studied for its role in cyclometalation reactions, particularly with transition metals such as iridium and palladium:

- Iridium Complex Formation : this compound can coordinate with iridium centers, leading to the formation of cyclometalated complexes. These complexes exhibit interesting reactivity patterns, including C–H activation and subsequent transformations that are valuable for developing new catalytic systems .

- Palladacycle Synthesis : The use of this compound in palladacycle synthesis has shown promising results. The ligand facilitates the cyclometalation process under mild conditions, allowing for selective functionalization of substrates .

Propiedades

Número CAS |

200352-94-9 |

|---|---|

Fórmula molecular |

C18H25P |

Peso molecular |

272.4 g/mol |

Nombre IUPAC |

ditert-butyl(naphthalen-1-yl)phosphane |

InChI |

InChI=1S/C18H25P/c1-17(2,3)19(18(4,5)6)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,1-6H3 |

Clave InChI |

HGKVWUCWXIMWCZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)P(C1=CC=CC2=CC=CC=C21)C(C)(C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.